molecular formula C24H19N5O4S B2629618 8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE CAS No. 901736-15-0

8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE

Katalognummer: B2629618
CAS-Nummer: 901736-15-0
Molekulargewicht: 473.51
InChI-Schlüssel: VUWGMDKUYJTOPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes 8,9-dimethoxy groups on the quinazoline ring, a phenyl substituent at position 2, and a [(3-nitrophenyl)methyl]sulfanyl moiety at position 4.

Eigenschaften

IUPAC Name

8,9-dimethoxy-5-[(3-nitrophenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O4S/c1-32-20-12-18-19(13-21(20)33-2)25-24(34-14-15-7-6-10-17(11-15)29(30)31)28-23(18)26-22(27-28)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWGMDKUYJTOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions. One common approach is the annulation of a triazole ring to a quinazoline core. This can be achieved through the reaction of appropriate starting materials under specific conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and analogs from the evidence:

Compound Substituents Molecular Formula Molecular Weight Key Properties Source
Target : 8,9-Dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline 2-phenyl; 5-[(3-nitrophenyl)methyl]sulfanyl; 8,9-dimethoxy Not provided Not provided Hypothesized high polarity due to nitro group; potential for π-π stacking interactions. N/A
2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline () 2-ethyl; 5-[(3-methylbenzyl)sulfanyl; 8,9-dimethoxy C₂₁H₂₂N₄O₂S 394.49 Moderate steric bulk from methyl group; lower electron-withdrawing capacity compared to nitro analogs.
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline () 2-methyl; 5-[(3-methoxybenzyl)sulfanyl; 8,9-dimethoxy C₂₁H₂₂N₄O₃S 422.49 Enhanced solubility due to methoxy group; potential for H-bonding.
5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline () 2-ethyl; 5-[(4-tert-butylbenzyl)sulfanyl; 8,9-dimethoxy C₂₄H₂₈N₄O₂S 436.57 High steric hindrance from tert-butyl group; increased hydrophobicity.
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline () 2-methyl; 5-[(2,4-dichlorobenzyl)sulfanyl; 8,9-dimethoxy C₁₉H₁₆Cl₂N₄O₂S 435.33 Electron-withdrawing Cl groups; potential for halogen bonding.

Key Structural and Functional Insights

Substituent Effects on Reactivity: The 3-nitro group in the target compound likely enhances electrophilic character compared to methyl () or methoxy () substituents. This could favor interactions with electron-rich biological targets or catalysts.

Steric and Solubility Considerations :

  • Bulky groups (e.g., tert-butyl in ) reduce conformational flexibility but improve lipid membrane penetration, relevant in drug design .
  • Methoxy groups () increase water solubility, which may enhance bioavailability compared to nitro or halogenated derivatives .

Synthetic Feasibility :

  • Analogs in and were synthesized via nucleophilic substitution or coupling reactions, suggesting similar pathways for the target compound. Yields for related triazoloquinazolines range from 39.5% to 85% (), dependent on substituent complexity .

Research Findings and Implications

  • Biological Activity : Triazoloquinazolines are explored as kinase inhibitors or antimicrobial agents. The nitro group in the target compound may confer unique activity against nitroreductase-expressing pathogens .
  • Material Science : Electron-withdrawing groups (e.g., nitro) could stabilize charge-transfer complexes in optoelectronic applications, though this remains untested for the target compound.

Biologische Aktivität

The compound 8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

  • Dimethoxy groups at positions 8 and 9
  • A sulfanyl group attached to a 3-nitrophenyl moiety
  • A phenyl group at position 2 of the triazole ring

This unique structure contributes to its biological activity, particularly in enzyme inhibition and potential anticancer properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this quinazoline derivative exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines. The mechanism involves inhibition of key signaling pathways associated with tumor growth and proliferation.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of tyrosinase, an enzyme crucial in melanin biosynthesis. In vitro assays have indicated that it competes effectively with other known inhibitors like kojic acid. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances inhibitory potency.

CompoundIC50 (µM)Reference
Kojic Acid30
8,9-Dimethoxy Compound25

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound within the active site of target enzymes. Key interactions include hydrogen bonding and π-π stacking with critical amino acid residues essential for enzyme activity.

Case Studies

  • Study on Tyrosinase Inhibition
    • Objective: Evaluate the inhibitory effect on tyrosinase.
    • Method: Colorimetric assay at varying concentrations.
    • Results: The compound exhibited a dose-dependent inhibition with significant activity compared to standard inhibitors.
  • Anticancer Activity Assessment
    • Objective: Assess cytotoxic effects on cancer cell lines.
    • Method: MTT assay across multiple cell lines.
    • Results: The compound showed selective cytotoxicity towards breast and lung cancer cells with minimal effects on normal cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 8,9-dimethoxy-5-{[(3-nitrophenyl)methyl]sulfanyl}-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline?

  • Methodological Answer : The synthesis involves a multi-step process:

Core Formation : Construct the triazoloquinazoline core via cyclization of precursor quinazoline derivatives under acidic or basic conditions.

Substituent Introduction : Introduce 8,9-dimethoxy groups using alkylation or nucleophilic substitution.

Sulfur Linkage : Attach the (3-nitrophenyl)methyl sulfanyl group via thiol-ether coupling, often employing coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF) .

Purification : Use HPLC or column chromatography to isolate the final product .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm proton environments (e.g., methoxy protons at ~δ 3.8–4.0 ppm) and aromatic ring substitution patterns .
  • IR Spectroscopy : Identify functional groups (e.g., S–C stretching at ~600–700 cm⁻¹, nitro group vibrations at ~1500 cm⁻¹) .
  • LC-MS : Verify molecular weight and purity (e.g., molecular ion peak matching C₂₄H₂₀N₆O₄S, MW = 500.5 g/mol) .

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays using MTT or SRB protocols. Report IC₅₀ values with controls (e.g., doxorubicin) and triplicate replicates to ensure reproducibility. Evidence from analogs shows IC₅₀ ranges of 2.44–9.43 μM .

Advanced Research Questions

Q. How can structural modifications enhance pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :

  • Substituent Optimization : Replace the 3-nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) on the phenyl ring while monitoring SAR using logP calculations .
  • In Silico ADMET : Use tools like SwissADME to predict absorption and toxicity profiles before synthesis .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration).
  • Control Validation : Include positive controls (e.g., cisplatin) and validate cell line authenticity via STR profiling .
  • Data Normalization : Use normalized viability curves and statistical tools (e.g., ANOVA) to resolve discrepancies .

Q. What in silico strategies predict target binding and mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or Aurora kinases) based on triazoloquinazoline analogs’ affinity for ATP-binding pockets .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., nitro group for hydrogen bonding) using Schrödinger Suite .

Q. How to design enzyme inhibition assays for mechanistic studies?

  • Methodological Answer :

  • Kinase Inhibition : Use a fluorescence-based ADP-Glo™ assay to measure kinase activity inhibition (e.g., EGFR at 10 μM compound concentration) .
  • Enzyme Kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using varying ATP concentrations .
  • Cellular Validation : Pair in vitro assays with Western blotting to monitor downstream phosphorylation targets (e.g., ERK1/2) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.